N-(2-(4-(2-(1H-indol-1-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(4-(2-(1H-indol-1-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
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Scientific Research Applications
β-Secretase (BACE1) Inhibitors
N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, synthesized via the Ugi-multicomponent reaction, show promise as β-secretase (BACE1) inhibitors. One specific derivative, N-(5-bromo-2-(4-phenylpiperazine-1-yl)phenyl)thiophene-carboxamide, demonstrated superior BACE1 inhibition, highlighting the potential of such compounds in Alzheimer's disease research (Edraki et al., 2015).
Antimicrobial and Enzyme Inhibitory Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, synthesized from ethyl piperazine-1-carboxylate, showed notable antimicrobial activity against various microorganisms and demonstrated antiurease and antilipase activities. This research points to the potential use of these compounds in developing new antimicrobial agents (Başoğlu et al., 2013).
Herbicidal and Plant Growth Regulators
A novel chemical family incorporating piperazine ring and aryl(thio)carbamoyl groups, synthesized as potential herbicides and plant growth regulators, showed significant herbicidal activity against Triticum aestivum. These compounds represent a new avenue for agricultural chemical research (Stoilkova et al., 2014).
Lewis Basic Catalysts
L-Piperazine-2-carboxylic acid derived N-formamides have been developed as enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines. These catalysts achieved high yields and enantioselectivities for a broad range of substrates, indicating their potential in asymmetric synthesis (Wang et al., 2006).
Antipsychotic Agents
Heterocyclic analogues of 1192U90 showed potent in vivo antipsychotic activities and lower side effects in behavioral models, making them promising candidates for further evaluation as antipsychotic agents (Norman et al., 1996).
Acetylcholinesterase Inhibitors
Thiophene derivatives synthesized using the Gewald protocol demonstrated significant acetylcholinesterase inhibition, outperforming donepezil, a reference compound. This indicates their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's (Ismail et al., 2012).
Mechanism of Action
Target of Action
The compound, also known as N-(2-{4-[2-(1H-indol-1-yl)acetyl]piperazin-1-yl}ethyl)thiophene-2-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit viral replication, suggesting they may interfere with the biochemical pathways viruses use to reproduce
Result of Action
The result of a compound’s action can be observed at the molecular and cellular level. For example, some indole derivatives have been found to inhibit the proliferation of cancer cells
Properties
IUPAC Name |
N-[2-[4-(2-indol-1-ylacetyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c26-20(16-25-9-7-17-4-1-2-5-18(17)25)24-13-11-23(12-14-24)10-8-22-21(27)19-6-3-15-28-19/h1-7,9,15H,8,10-14,16H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVMSHKXQCZZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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